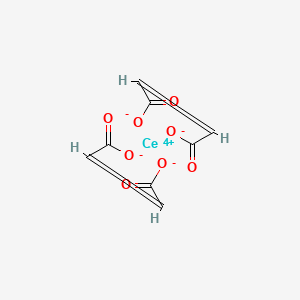

(Z)-but-2-enedioate;cerium(4+)

Description

Overview of Tetravalent Cerium Chemistry: Uniqueness and Redox Properties

Cerium is the only lanthanide that exhibits significant and stable chemistry in the +4 oxidation state in aqueous solutions and coordination complexes. wikipedia.org This uniqueness stems from its electron configuration, [Xe] 4f¹, which allows for the loss of all four valence electrons to achieve a stable, noble gas configuration. However, the Ce(IV) ion is a potent oxidizing agent, with the Ce(IV)/Ce(III) redox couple having a standard potential that can be as high as +1.72 V, though this value is highly dependent on the surrounding chemical environment and ligand coordination. wikipedia.orgwikipedia.org

The high charge density of the Ce⁴⁺ ion makes it highly oxophilic, favoring coordination with oxygen-donor ligands. nih.gov The redox potential and stability of Ce(IV) complexes are profoundly influenced by the nature of the coordinating ligands. nih.gov This tunability is a key aspect of its chemistry, enabling its use in a wide range of applications, from organic synthesis to the development of advanced materials. mdpi.com

Significance of Dicarboxylate Ligands in Metal Coordination

Dicarboxylate ligands are organic molecules containing two carboxylate groups (-COO⁻). Their significance in coordination chemistry lies in their versatility as bridging or chelating ligands. This ability allows for the construction of a diverse range of coordination architectures, from simple mononuclear complexes to intricate one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). sci-hub.seacs.org

The nature of the dicarboxylate ligand, including the distance and flexibility between the two carboxylate groups, plays a crucial role in determining the structure and properties of the resulting metal complex. These ligands can influence the stability, solubility, and reactivity of the metal center. In the context of cerium chemistry, dicarboxylate ligands have been instrumental in the synthesis of novel Ce(IV)-based MOFs with applications in catalysis and materials science. sci-hub.se

Introduction to (Z)-but-2-enedioate (Maleate) as a Ligand in Cerium(IV) Complexes

(Z)-but-2-enedioate, commonly known as maleate (B1232345), is the cis-isomer of the butenedioate (B8557255) dicarboxylate. Its rigid structure, with the two carboxylate groups held on the same side of the carbon-carbon double bond, makes it an interesting ligand for the formation of coordination complexes. While the coordination chemistry of cerium(IV) with various dicarboxylates has been explored, detailed studies specifically on cerium(IV) maleate are less common.

Studies on similar systems, such as the interaction of Ce(IV) with other aliphatic dicarboxylic acids, have shown that stable complexes can be formed. researchgate.net The formation of these complexes is often in competition with the redox reaction between the oxidizing Ce(IV) ion and the potentially oxidizable organic ligand. The stability and structure of the resulting cerium(IV) maleate complex would be highly dependent on factors such as pH, solvent, and temperature.

| Property | Value | Reference |

| Ce(IV)/Ce(III) Redox Potential | ~ +1.61 V to +1.72 V (highly dependent on medium) | wikipedia.orgwikipedia.org |

| Common Coordination Number for Ce(IV) | 8, 12 | wikipedia.orgrsc.org |

Research Scope and Contemporary Challenges in (Z)-but-2-enedioate;cerium(4+) Chemistry

The study of (Z)-but-2-enedioate;cerium(4+) presents both opportunities and challenges. A primary challenge is the inherent redox activity of the Ce(IV) ion, which can lead to the oxidation of the maleate ligand and the reduction of cerium to Ce(III), especially under conditions that favor electron transfer. nih.govnih.gov Synthesizing and isolating stable, well-defined crystalline complexes of Ce(IV) with maleate can therefore be difficult. researchgate.net

Contemporary research in the broader field of cerium(IV) dicarboxylate chemistry is focused on the development of stable metal-organic frameworks (MOFs). sci-hub.seacs.org These materials have potential applications in catalysis, gas storage, and separation. The rigid and geometrically defined nature of the maleate ligand makes it a candidate for the construction of novel Ce(IV)-MOFs with unique topologies and properties.

Future research in this specific area would likely involve:

Developing synthetic strategies to control the redox chemistry and isolate crystalline (Z)-but-2-enedioate;cerium(4+) complexes.

Thorough characterization of these complexes using techniques such as single-crystal X-ray diffraction, NMR, and various spectroscopic methods to understand their structure and bonding.

Investigating the thermal and chemical stability of these complexes.

Exploring their potential as catalysts or as precursors for the synthesis of cerium-based nanomaterials.

The synthesis of water-based Ce(IV)-MOFs using chiral and achiral C4-dicarboxylate linkers has been reported, suggesting that the formation of stable cerium(IV) complexes with ligands similar to maleate is feasible. researchgate.net Overcoming the synthetic challenges could unlock the potential of (Z)-but-2-enedioate;cerium(4+) in the development of new functional materials.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

94232-57-2 |

|---|---|

Molecular Formula |

C8H4CeO8 |

Molecular Weight |

368.23 g/mol |

IUPAC Name |

(Z)-but-2-enedioate;cerium(4+) |

InChI |

InChI=1S/2C4H4O4.Ce/c2*5-3(6)1-2-4(7)8;/h2*1-2H,(H,5,6)(H,7,8);/q;;+4/p-4/b2*2-1-; |

InChI Key |

LTRMJLHAXCEWRS-PAMPIZDHSA-J |

Isomeric SMILES |

C(=C\C(=O)[O-])\C(=O)[O-].C(=C\C(=O)[O-])\C(=O)[O-].[Ce+4] |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Ce+4] |

Origin of Product |

United States |

Synthetic Methodologies for Z but 2 Enedioate;cerium 4+ Complexes

Advanced Synthetic Routes for Cerium(IV) Dicarboxylates

Modern synthetic routes offer precise control over the crystallization process, yielding materials with desired morphologies and compositions, often on the nanoscale mdpi.comresearchgate.net.

Solvothermal and hydrothermal methods are powerful techniques for synthesizing crystalline materials from solutions under elevated temperature and pressure in a sealed vessel, known as an autoclave mdpi.comresearchgate.net. In these methods, reagents are heated above the boiling point of the solvent, which induces crystallization directly from the solution mdpi.comresearchgate.net. For cerium-based compounds, these one-step processes offer distinct advantages in controlling crystal form and morphology, from spherical nanoparticles to anisotropic polyhedra and rods researchgate.net.

In a typical hydrothermal synthesis for a cerium(IV) maleate (B1232345) complex, a water-soluble cerium(IV) salt and (Z)-but-2-enedioic acid would be sealed in a Teflon-lined autoclave and heated. The size and morphology of the resulting nanoparticles can be tailored by adjusting parameters such as pH, reaction time, and the presence of surfactants researchgate.net. The choice of solvent is critical; while water is used in hydrothermal synthesis, non-aqueous solvents in solvothermal processes can influence the crystal habit and lead to unique compositions mdpi.comresearchgate.net.

Microwave-assisted synthesis has emerged as a significant improvement over conventional heating methods. The primary advantage of using microwave irradiation is the rapid and uniform heating of the reaction mixture, which can drastically reduce reaction times sci-hub.seunl.edu. This technique provides unique heating profiles that can lead to the formation of new or metastable phases and often results in products with smaller crystallite sizes and higher surface areas compared to conventional hydrothermal methods sci-hub.seresearchgate.net.

In the context of producing cerium(IV) maleate, a microwave-assisted solvothermal or hydrothermal procedure would involve placing the precursor solution in a specialized microwave reactor. This approach not only accelerates the crystallization kinetics but also saves time and energy sci-hub.senih.gov. The resulting materials often exhibit enhanced properties, such as improved stability and a higher concentration of beneficial defects, which are influenced by the rapid synthesis conditions unl.eduresearchgate.net.

Given that cerium(III) precursors are often more common and stable, a prevalent strategy involves the in-situ oxidation of Ce(III) to Ce(IV) during the complexation reaction. Aqueous cerium(IV) can be prepared by reacting cerium(III) solutions with strong oxidizing agents wikipedia.org. This oxidation is a crucial step, as the nucleation and crystal growth pathways differ significantly when starting from Ce(III) versus Ce(IV) salts, which in turn alters the size and morphology of the final product researchgate.net.

For the synthesis of a cerium(IV) maleate complex, a cerium(III) salt like cerium(III) nitrate would be dissolved with (Z)-but-2-enedioic acid. An oxidizing agent, such as hydrogen peroxide or peroxodisulfate, would then be introduced to facilitate the Ce(III) to Ce(IV) transition, followed by the coordination of the maleate ligand to the newly formed Ce(IV) center wikipedia.org. In some cases, even atmospheric oxygen can serve as the oxidant under specific reaction conditions, particularly when facilitated by redox-active ligands osti.gov.

Ceric Ammonium Nitrate, (NH₄)₂[Ce(NO₃)₆] (CAN), is an orange-red, water-soluble cerium(IV) salt that serves as a convenient and potent one-electron oxidizing agent organic-chemistry.orgwikipedia.org. Its high redox potential (E° ≈ 1.61 V vs. N.H.E.) makes it a powerful oxidant, and its stability and solubility make it an excellent precursor for Ce(IV) complexes wikipedia.org.

A straightforward protocol for forming cerium(IV) maleate involves the direct reaction of CAN with (Z)-but-2-enedioic acid or a corresponding salt, such as disodium maleate. In this reaction, the maleate ligand can displace the nitrate ligands from the coordination sphere of the cerium(IV) ion to form the desired complex nih.govlabster.com. This method avoids the need for an additional oxidation step, simplifying the procedure. The reaction is typically performed in a suitable solvent, like water or acetonitrile, where the reactants are mixed, often resulting in the precipitation of the cerium(IV) maleate product wikipedia.orglibretexts.org.

Precursor Selection and Stoichiometric Considerations

The choice of precursors is fundamental to the successful synthesis of the target complex. For the metal center, common cerium(III) precursors include cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) and cerium(III) chloride (CeCl₃·7H₂O) researchgate.netrsc.org. When a direct Ce(IV) source is desired, cerium(IV) sulfate (Ce(SO₄)₂) and Ceric Ammonium Nitrate ((NH₄)₂Ce(NO₃)₆) are frequently used researchgate.netwikipedia.org. Starting with a Ce(IV) precursor can lead to finer particles, whereas Ce(III) precursors may yield coarser particles due to the additional oxidation step required researchgate.net. The ligand precursor is typically (Z)-but-2-enedioic acid or one of its salts.

Stoichiometric control, or the molar ratio of the cerium precursor to the maleate ligand, is critical in coordination chemistry. This ratio dictates the structure and composition of the final product, influencing whether a mononuclear complex, a dinuclear species, or an extended coordination polymer is formed. Varying the metal-to-ligand ratio is a key strategy for tuning the final structure and properties of the resulting material.

| Methodology | Typical Ce Precursor | Key Advantages | Controlling Parameters |

|---|---|---|---|

| Hydrothermal/Solvothermal | Ce(NO₃)₃·6H₂O, (NH₄)₂Ce(NO₃)₆ | High crystallinity; control over morphology and particle size. researchgate.netntu.edu.sg | Temperature, time, solvent, pH, additives. researchgate.net |

| Microwave-Assisted | Ce(NO₃)₃·6H₂O, Ce(SO₄)₂ | Rapid reaction times; energy efficient; smaller crystallites. sci-hub.seresearchgate.net | Microwave power, temperature, ramp rate, time. unl.edu |

| Oxidation of Ce(III) | Ce(NO₃)₃·6H₂O | Utilizes more common and stable Ce(III) salts. wikipedia.org | Oxidizing agent, temperature, pH. |

| CAN-Derived Protocol | (NH₄)₂Ce(NO₃)₆ | Direct route using a stable, soluble Ce(IV) source; strong oxidizing power. nih.govwikipedia.org | Solvent, reactant concentration, temperature. |

Optimization of Reaction Conditions: Solvent Effects, Temperature, and pH Influence

Optimizing reaction conditions is essential for maximizing yield and controlling the physicochemical properties of the synthesized cerium(IV) maleate complex.

Solvent Effects: The choice of solvent plays a significant role. In hydrothermal synthesis, water is the medium, but in solvothermal synthesis, other polar solvents like ethanol or diols can be used mdpi.comosti.gov. Non-aqueous solvents can alter precursor solubility and influence the crystal growth mechanism, leading to different morphologies mdpi.com. Deep eutectic solvents have also been explored as green, low-temperature media for solvothermal synthesis rsc.org.

Temperature: Reaction temperature affects the kinetics of nucleation and crystal growth. Higher temperatures generally lead to faster reactions and higher crystallinity but can also lead to larger particle sizes due to processes like Ostwald ripening ntu.edu.sg. In hydrothermal and solvothermal methods, temperatures typically range from 100 °C to 250 °C researchgate.netrsc.org.

pH Influence: The pH of the reaction medium is a critical parameter, particularly for dicarboxylic acid ligands. The pH determines the deprotonation state of the (Z)-but-2-enedioic acid, affecting its ability to coordinate to the cerium(IV) ion. Adjusting the pH can be used to control the reaction rate and the final structure of the complex ntu.edu.sgrsc.org. Studies on cerium extraction and synthesis have shown that pH is often one of the most significant parameters affecting the outcome researchgate.net.

| Parameter | Effect on Synthesis | Typical Range/Observation |

|---|---|---|

| Solvent | Affects precursor solubility, crystal habit, and reaction pathways. mdpi.com | Aqueous (hydrothermal) vs. organic solvents like ethanol or diols (solvothermal). |

| Temperature | Controls reaction kinetics and product crystallinity. Higher temperatures can increase particle size. ntu.edu.sgresearchgate.net | 100°C - 250°C for hydrothermal/solvothermal methods. researchgate.netrsc.org |

| pH | Determines the protonation state of the ligand and influences complex formation and stability. ntu.edu.sgresearchgate.net | Acidic or basic conditions are chosen to optimize ligand coordination. |

| Reaction Time | Impacts the completion of the reaction and the growth of crystalline phases. | Can range from minutes (microwave) to several days (hydrothermal). sci-hub.sersc.org |

Isolation and Purification Techniques for (Z)-but-2-enedioate;cerium(4+) Compounds

Following the synthesis, the isolation and purification of the target (Z)-but-2-enedioate;cerium(4+) compound are essential to remove unreacted starting materials, byproducts, and other impurities. The techniques employed depend on the physical state (e.g., crystalline solid, amorphous precipitate) and stability of the product.

Crystallization: If the synthesized complex is a stable, crystalline solid, crystallization is a powerful purification method. This typically involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by slow cooling. This process allows for the gradual formation of a crystal lattice, excluding impurities. For Ce(IV) metallocenes, for example, crystallization from a non-coordinating solvent like hexamethyldisiloxane (HMDSO) at low temperatures has proven effective. mdpi.comresearchgate.net The selection of an appropriate solvent system is crucial for obtaining high-quality crystals.

Precipitation: In cases where the product is less soluble than the starting materials and byproducts, it can be isolated by direct precipitation from the reaction mixture. The process can sometimes be induced by changing the solvent composition to decrease the product's solubility. The resulting solid is then collected by filtration, washed with an appropriate solvent to remove residual impurities, and dried. This method is widely used for the recovery of cerium compounds. mdpi.com

Solvent Extraction: This technique is highly effective for separating cerium from other rare-earth elements and is extensively used on an industrial scale. researchgate.net It can also be adapted for laboratory-scale purification. The principle relies on the differential partitioning of the desired cerium complex and impurities between two immiscible liquid phases, typically an aqueous phase and an organic phase. For Ce(IV), specific extractants can be used to selectively move the cerium complex into the organic phase, leaving impurities behind in the aqueous phase. The purified complex can then be recovered from the organic phase.

Chromatography: For soluble and stable organometallic compounds, chromatographic techniques can offer high-resolution purification. nih.gov While less common for simple coordination complexes, methods like column chromatography could potentially be applied if the cerium(IV) maleate complex is sufficiently stable on a stationary phase (e.g., silica or alumina) and soluble in a mobile phase that does not promote its decomposition.

Characterization: The purity and identity of the isolated compound are confirmed through various analytical techniques. X-ray diffraction (XRD) is definitive for crystalline materials. Spectroscopic methods such as Infrared (IR) spectroscopy can confirm the coordination of the carboxylate groups to the cerium center, while elemental analysis provides the empirical formula of the compound. nih.gov

Table 2: Summary of Purification Techniques

| Technique | Principle | Applicability to Ce(IV)-Maleate | Key Considerations |

| Crystallization | Differential solubility of the compound and impurities upon slow solid formation. | High, for obtaining pure crystalline material. | Solvent selection, temperature control, stability of the complex in solution. |

| Precipitation | Rapid formation of a solid from a supersaturated solution. | High, for initial isolation of the crude product. | Product must be significantly less soluble than impurities. |

| Solvent Extraction | Partitioning of a solute between two immiscible liquid phases. | Moderate, primarily for separation from other metal ions. | Choice of extractant and solvent system, pH control of the aqueous phase. |

| Chromatography | Differential partitioning between a stationary and a mobile phase. | Low, depends on the stability and solubility of the complex. | Potential for on-column decomposition of the redox-active Ce(IV) complex. |

Coordination Chemistry of Z but 2 Enedioate;cerium 4+

Cerium(IV) Coordination Preferences with Oxygen-Donor Ligands

The cerium(IV) ion, with its high charge and relatively large ionic radius, is classified as a hard acid. Consequently, it exhibits a strong preference for coordination with hard donor atoms, particularly oxygen. researchgate.netnih.gov This oxophilicity is a defining feature of its chemistry, and anionic oxygen-bearing ligands are particularly effective at stabilizing the +4 oxidation state, which is known for its strong oxidizing potential in aqueous media. nih.gov

The coordination environment around Ce(IV) is dominated by ligands containing oxygen donors, such as carboxylates, alkoxides, beta-diketonates, and nitrates. The formation of strong Ce-O bonds helps to mitigate the high positive charge of the metal center. Basic conditions and the use of low dielectric solvents further promote the stability of Ce(IV) complexes with these O-donor ligands. nih.gov The coordination chemistry of Ce(IV) has been extensively investigated, revealing a wide range of stable complexes with various mono-, di-, and polydentate oxygen-donor ligands. researchgate.netnih.gov

Table 1: Examples of Coordination Geometries in Cerium(IV) Complexes with Oxygen-Donor Ligands

| Complex | Ligand Type | Coordination Number | Geometry |

|---|---|---|---|

| Ce(acac)₄ | β-diketonate | 8 | Square antiprism |

| [Ce(NO₃)₆]²⁻ | Nitrate | 12 | Distorted icosahedron |

| [CeCl(OSi(OᵗBu)₃)₃] | Siloxide | 4 | Pseudo-tetrahedron |

This table presents a selection of representative complexes to illustrate the coordination preferences of Cerium(IV).

Binding Modes and Denticity of the (Z)-but-2-enedioate Ligand

The (Z)-but-2-enedioate (maleate) ligand is a dicarboxylate, meaning it possesses two carboxyl groups that can participate in coordination to a metal center. The relative orientation of these two groups, fixed by the central C=C double bond, influences its coordination behavior. As a versatile ligand, maleate (B1232345) can exhibit several binding modes:

Monodentate: Only one of the two carboxylate groups binds to a single cerium ion.

Bidentate Chelation: One carboxylate group binds to a cerium ion through both of its oxygen atoms, forming a four-membered chelate ring.

Bidentate Bridging: The two carboxylate groups can bridge two different cerium centers. This can occur in several ways, including syn-syn, syn-anti, and anti-anti conformations, leading to the formation of oligomeric or polymeric structures.

Chelating and Bridging: The ligand can chelate one metal center with one carboxylate group while using the other carboxylate group to bridge to an adjacent metal center.

The cis-configuration of the carboxylate groups in the maleate ligand makes it particularly well-suited for chelation to a single metal ion, a mode less sterically favorable for its trans-isomer, fumarate.

Observed Coordination Numbers and Geometries in Mononuclear Cerium(IV) Maleate Complexes

While the formation of mononuclear Ce(IV) complexes with various ligands is well-documented, specific examples focusing solely on maleate are not extensively characterized in the literature. However, based on the behavior of Ce(IV) with other chelating oxygen-donor ligands, certain predictions can be made. acs.org The coordination number in transition metal complexes is influenced by factors such as the size of the metal ion and the ligands. libretexts.org

For mononuclear Ce(IV) complexes, coordination numbers typically range from 4 to 12. nih.govwikipedia.orgwikipedia.org With bidentate ligands like acetylacetonate (acac), Ce(IV) readily forms the eight-coordinate complex Ce(acac)₄, which adopts a square antiprismatic geometry. acs.org Given the bidentate chelating capability of the maleate ligand, it is plausible that a mononuclear complex such as [Ce(maleate)₄]⁴⁻ could form, likely exhibiting a coordination number of 8 and a high-symmetry geometry like a square antiprism or a dodecahedron. In such a complex, each maleate ligand would act as a bidentate chelating agent.

Oligomeric and Polymeric Architectures of Cerium(IV) Maleate Species

The ability of the maleate ligand to bridge metal centers is crucial for the formation of extended structures. The hydrolysis of Ce(IV) ions in solution often leads to initial polymerization, which can be stabilized by complexation with carboxylate ligands, resulting in the formation of well-defined oligomeric and polymeric species. acs.org

A predominant structural motif in the coordination chemistry of cerium(IV) with carboxylates is the hexanuclear cluster. researchgate.net These clusters are often built around a highly stable inorganic core, [Ce₆(μ₃-O)₄(μ₃-OH)₄]¹²⁺. acs.orgnih.gov This core consists of an octahedron of six Ce(IV) ions, with the faces of the octahedron capped by μ₃-oxo and μ₃-hydroxo ligands.

The dicarboxylate nature of the (Z)-but-2-enedioate ligand makes it an excellent candidate for acting as a bridging ligand to link cerium centers. This functionality is key to assembling the aforementioned hexanuclear clusters into larger, multidimensional structures. The maleate ligand can bridge two cerium ions within the same cluster or link separate clusters together, leading to the formation of coordination polymers or metal-organic frameworks (MOFs).

The distance and flexibility afforded by the maleate backbone, combined with the various potential coordination modes of the carboxylate end-groups, allow for a diverse range of polymeric architectures. For instance, the maleate ligands could link hexanuclear clusters into one-dimensional chains, two-dimensional layers, or three-dimensional networks.

Mixed-Ligand Complexation of Cerium(IV) with (Z)-but-2-enedioate and Ancillary Ligands

Mixed-ligand complexes, where the cerium(IV) ion is coordinated to maleate alongside other types of ligands, are highly probable. Syntheses of cerium(IV) carboxylate complexes often start from precursors like ceric ammonium nitrate, (NH₄)₂[Ce(NO₃)₆]. wikipedia.org In such cases, it is common for ancillary ligands from the starting material, such as nitrate ions, or from the solvent, such as water or dimethylformamide (DMF), to be incorporated into the final structure. acs.orgresearchgate.net

For example, in characterized hexanuclear cerium(IV) formate clusters, the core is coordinated not only by formate ligands but also by nitrate and water molecules. acs.org Similarly, a hexanuclear cerium(IV) benzoate cluster has been reported with both benzoate and nitrate ligands, as well as coordinated DMF molecules. researchgate.net It is therefore expected that cerium(IV) maleate complexes could readily form mixed-ligand species, incorporating other carboxylates, nitrates, hydroxides, or solvent molecules into the coordination sphere of the cerium ions. nih.gov The intentional introduction of specific ancillary ligands can be a strategy to tune the structural and electronic properties of the resulting complexes. escholarship.orgnih.govrsc.org

Aqueous Coordination Chemistry of Cerium(IV) Maleate Species

The coordination chemistry of cerium(IV) in aqueous solutions is intricate, largely governed by the ion's high charge density and strong oxidizing potential. wikipedia.orgwikipedia.org As the only lanthanide with a significant and stable +4 oxidation state in aqueous media, its behavior is distinct from its trivalent counterparts. wikipedia.orgwikipedia.org The Ce(IV) ion is highly susceptible to hydrolysis, even in acidic conditions, which complicates the study of its coordination complexes. rsc.orgresearchgate.net This tendency leads to the formation of various hydrolyzed species and, frequently, polynuclear oxo-hydroxo clusters. researchgate.netacs.org

In the presence of coordinating ligands such as (Z)-but-2-enedioate (maleate), a competition arises between ligand complexation, hydrolysis of the cerium ion, and intramolecular redox reactions. The maleate anion, being a dicarboxylate, can act as a chelating O-donor ligand. Such oxygen-bearing ligands are known to stabilize the Ce(IV) state due to the oxophilic nature of the cerium(IV) ion. mdpi.comresearchgate.net

The formation of a complex between Ce(IV) and a ligand like maleate in solution is an equilibrium process, and the strength of this interaction is quantified by a stability constant (also known as a formation constant). wikipedia.org A higher stability constant indicates a stronger interaction and a greater concentration of the complex at equilibrium. scispace.com

However, for Ce(IV) complexes with organic ligands, particularly those that are easily oxidized, the thermodynamic stability of the complex is often contrasted with its kinetic stability against intramolecular redox decomposition. researchgate.net Cerium(IV) is a potent oxidizing agent, and upon forming a complex, it can oxidize the coordinated ligand, leading to the reduction of Ce(IV) to Ce(III) and the decomposition of the complex. wikipedia.orgresearchgate.net

Research comparing the stability of various Ce(IV) complexes with organic ligands has provided insights into the behavior of the cerium(IV) maleate species. A comparative analysis of stability constants (β) and the rates of intramolecular redox decomposition (k) for intermediate Ce(IV) complexes reveals important trends. For a series of dicarboxylate ligands, a linear relationship has been observed between the logarithm of the stability constant (log β) and the logarithm of the redox decomposition rate constant (log k). researchgate.net This indicates that factors influencing the thermodynamic stability of the complex also affect its kinetic stability toward redox reactions.

The table below presents data from a comparative study on the stability and decomposition rates of Ce(IV) complexes with maleate and other related dicarboxylate ligands.

| Ligand (Abbreviation) | log β₁ʸⁿ (Stability Constant) | log kₙ₌₁ (Decomposition Rate Constant) |

|---|---|---|

| Oxalate (Oxal) | 17.12 ± 0.09 | -1.68 ± 0.07 |

| Maleate (Maln) | 18.68 ± 0.03 | -1.87 ± 0.01 |

| Succinate (Succ) | 19.13 ± 0.02 | -2.02 ± 0.05 |

| Glutarate (Glut) | 19.38 ± 0.05 | -2.06 ± 0.03 |

Table 1. Comparative stability and decomposition data for Ce(IV) dicarboxylate complexes. researchgate.net The stability constant (β₁ʸⁿ) reflects the thermodynamic stability of the complex, while the intramolecular redox decomposition rate constant (kₙ₌₁) indicates its kinetic stability.

As shown in the data, the Ce(IV)-maleate complex possesses a high stability constant, comparable to those of similar saturated dicarboxylates like succinate and glutarate. researchgate.net This suggests a strong thermodynamic driving force for the formation of the Ce(IV)-maleate species in aqueous solution. Concurrently, the rate of its redox decomposition is relatively slow, indicating a degree of kinetic stability once the complex is formed. researchgate.net This balance between thermodynamic stability and kinetic liability is a defining feature of the aqueous coordination chemistry of cerium(IV) maleate.

Structural Elucidation of Z but 2 Enedioate;cerium 4+ Compounds

Single-Crystal X-ray Diffraction Studies for Molecular Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise molecular structure of crystalline compounds. This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide the information needed to calculate the electron density distribution within the crystal, which in turn reveals the exact positions of the atoms.

For cerium(IV) complexes, SC-XRD studies have been instrumental in characterizing the coordination environment of the cerium ion. For instance, in various cerium(IV) complexes, the Ce-N bond lengths have been determined with high precision, with the shortest known Ce-N bond length being 2.077(3) Å in a terminal Ce(IV)-imido complex nih.gov. In another study, the Ce–C bond distance in a cerium(IV) neopentyl complex was found to be 2.508(2) Å acs.org. These precise measurements are crucial for understanding the nature of the bonding between cerium and its ligands.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds, which define the molecular geometry.

Coordination Number and Geometry: The number of ligand atoms directly bonded to the cerium(IV) ion and their spatial arrangement (e.g., octahedral, square antiprismatic).

An example of crystallographic data that would be obtained from a single-crystal X-ray diffraction study is presented in the table below, based on a hypothetical cerium(IV) complex.

| Parameter | Value |

| Empirical Formula | C8H4CeO8 |

| Formula Weight | 432.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.789(5) |

| α (°) | 90 |

| β (°) | 109.45(2) |

| γ (°) | 90 |

| Volume (ų) | 1032.1(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 2.78 |

This table is illustrative and does not represent actual data for (Z)-but-2-enedioate;cerium(4+).

Powder X-ray Diffraction (PXRD) and Rietveld Refinement for Polycrystalline Samples

When suitable single crystals for SC-XRD are not available, powder X-ray diffraction (PXRD) is a powerful alternative for structural analysis. This technique is used for polycrystalline samples, which consist of a large number of small, randomly oriented crystallites. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).

The structure of novel cerium(IV)-based metal-organic frameworks (MOFs) has been successfully determined using PXRD data researchgate.netacs.org. For instance, the structure of a porphyrin-based cerium MOF, Ce-PMOF-4NO2, was refined from powder X-ray diffraction data using the Rietveld method acs.org.

Rietveld refinement is a computational method used to analyze PXRD data. It involves fitting a calculated diffraction pattern to the experimental data by refining various structural and instrumental parameters. This can yield valuable information, including:

Lattice parameters

Atomic positions

Site occupancy factors

Phase quantification in multiphase samples

The successful application of Rietveld refinement has been demonstrated for various cerium compounds, allowing for the determination of their crystal structures from powder data acs.orgresearchgate.net. For example, in a study of cerium-doped zirconia, synchrotron powder X-ray diffraction analysis was used to identify a miscibility gap and the formation of multiple crystalline phases fu-berlin.de.

A typical PXRD pattern for a crystalline cerium(IV) compound would show a series of sharp peaks at specific 2θ angles, corresponding to the different crystal planes. The position and intensity of these peaks are characteristic of the material's crystal structure. For nanocrystalline cerium oxide, broadening of the diffraction peaks is observed, which can be used to estimate the crystallite size using the Scherrer equation researchgate.netntu.edu.tw.

Analysis of Inorganic Building Units (IBUs) in Extended (Z)-but-2-enedioate;cerium(4+) Frameworks

In the context of metal-organic frameworks (MOFs), the structure can be described in terms of inorganic building units (IBUs) connected by organic linkers. For cerium(IV)-based MOFs, a common IBU is the hexanuclear cluster [Ce₆O₄(OH)₄]¹²⁺ or a related variant acs.orgrsc.orgresearchgate.netmit.edu. This cluster consists of six cerium ions at the vertices of an octahedron, with oxygen and hydroxide (B78521) groups capping the faces.

Recent research has also revealed the formation of infinite rod-shaped IBUs in Ce(IV)-MOFs, which can lead to higher thermal stabilities compared to cluster-based frameworks acs.org. The nature of the IBU is influenced by the synthesis conditions, such as the solvent and the presence of modulators researchgate.netacs.org.

The table below summarizes some of the known IBUs in cerium(IV) MOFs.

| IBU Type | Description | Resulting Framework Properties |

| Hexanuclear Cluster ([Ce₆O₄(OH)₄]¹²⁺) | Six cerium ions in an octahedral arrangement with oxo and hydroxo ligands. | High porosity, often isostructural with Zr-MOFs |

| Infinite Rod-Shaped IBU | Chains of cerium ions linked by oxo or hydroxo bridges. | Enhanced thermal stability |

Elucidation of Supramolecular Interactions and Packing Arrangements

For instance, in a heterotetranuclear zinc(II)-cerium(IV) complex, S-S stacking interactions were observed researchgate.net. In other cerium(IV) complexes, supramolecular aggregation with alkali metal ions has been shown to stabilize reactive species like Ce(IV)-oxo complexes acs.org. The study of these non-covalent interactions is crucial for understanding the self-assembly processes that lead to the final crystal structure.

In a potential crystal structure of (Z)-but-2-enedioate;cerium(4+), hydrogen bonding could occur between coordinated water molecules (if present) and the carboxylate oxygen atoms of the maleate (B1232345) ligand. The arrangement of the maleate ligands could also lead to π-π stacking interactions between the carbon-carbon double bonds of adjacent ligands.

Structural Comparison with Other Cerium(IV) Dicarboxylate Complexes

For example, cerium(IV) forms stable hexanuclear complexes with formate ligands, [Ce₆(μ₃-O)₄(μ₃-OH)₄(HCOO)ₓ(NO₃)y]¹²⁻ˣ⁻ʸ acs.orgresearchgate.net. In contrast, the use of longer, more rigid dicarboxylate linkers, such as terephthalic acid or 2,6-naphthalenedicarboxylic acid, often leads to the formation of extended MOF structures with high porosity researchgate.net.

A comparative analysis of cerium(IV) and terbium(IV) complexes with the same ligand has shown that the smaller ionic radius of Tb⁴⁺ results in shorter metal-ligand bond lengths and a smaller polyhedral volume around the metal center nih.govnih.govresearchgate.netrsc.org. Such comparisons help to delineate the electronic and steric effects on the coordination chemistry of tetravalent lanthanides.

The table below provides a conceptual comparison of structural features that might be observed in different cerium(IV) dicarboxylate complexes.

| Dicarboxylate Ligand | Expected Structural Features |

| Formate | Formation of discrete hexanuclear clusters. |

| Maleate ((Z)-but-2-enedioate) | Potentially forms discrete complexes or extended frameworks, with the cis-geometry influencing the coordination and packing. |

| Fumarate ((E)-but-2-enedioate) | The trans-geometry is more likely to lead to the formation of extended, linear coordination polymers or MOFs. |

| Terephthalate | Rigid linear linker promoting the formation of highly porous and robust MOFs. |

This comparative approach is essential for establishing structure-property relationships and for the rational design of new cerium(IV) materials with desired functionalities.

Theoretical and Computational Investigations of Z but 2 Enedioate;cerium 4+ Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry for investigating the electronic structure of cerium(IV) complexes. The electronic configuration of Ce(IV) is particularly complex, often involving a multiconfigurational ground state that arises from the mixing of Ce(IV) (f⁰) and Ce(III) (f¹) configurations due to ligand-to-metal charge transfer. nih.govnih.gov DFT, particularly when augmented with a Hubbard U correction (DFT+U), has proven effective in describing the localized nature of the Ce 4f electrons and the mixed-valence states that are characteristic of many cerium compounds. aps.orguic.edu

Studies on Ce(IV) complexes with oxygen-donor ligands, analogous to maleate (B1232345), reveal significant covalency in the cerium-ligand bonds. nih.gov This involves the mixing of cerium 4f orbital character into the valence orbitals of the ligand. nih.gov DFT calculations can quantify this mixing and analyze the nature of the bonding orbitals. For cerium(IV) maleate, DFT would be employed to model the coordination of the carboxylate groups to the Ce(IV) center. Key parameters derived from these calculations include bond lengths, bond angles, Mulliken or Natural Bond Orbital (NBO) charge distributions, and bond orders, which collectively describe the strength and nature of the Ce-O interaction.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| Ce-O Bond Distance | ~2.2 - 2.4 Å | Indicates a strong, predominantly ionic bond with some covalent character. |

| NBO Charge on Ce | +2.5 to +3.0 | Significantly lower than the formal +4 oxidation state, indicating substantial electron donation from the ligand. |

| HOMO-LUMO Gap | ~1.6 - 2.5 eV | A relatively small gap, consistent with the colored nature of Ce(IV) complexes due to low-energy electronic transitions. nih.gov |

| Ce 4f Orbital Population | 0.5 - 0.7 e⁻ | Confirms the multiconfigurational ground state and significant Ce(III)-f¹ character. nih.govrsc.org |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of cerium(IV) maleate systems, particularly in solution. nih.govmdpi.com MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions.

For a flexible ligand like maleate, MD simulations can explore its various coordination modes and the conformational changes of the chelate ring formed with the cerium ion. In aqueous solution, the behavior of Ce(IV) is dominated by a strong tendency to hydrolyze, leading to the formation of polynuclear oxo/hydroxo clusters. rsc.orgacs.orgresearchgate.net MD simulations can be instrumental in understanding the initial stages of this process. They can model the interaction of water molecules with the cerium(IV) maleate complex, the displacement of ligands by water or hydroxide (B78521) ions, and the subsequent aggregation into larger clusters. The maleate anion itself can play a key role in these association processes through hydrogen bonding and bridging between metal centers. nih.gov

A combined quantum mechanics/molecular mechanics (QM/MM) approach, where the Ce(IV) center and its immediate coordination sphere are treated with DFT and the surrounding solvent is treated with a classical force field, can provide a highly accurate picture of the solution behavior. mdpi.com These simulations can reveal the structure of the solvation shells around the complex and calculate the free energy profiles for ligand exchange or oligomerization reactions.

Quantum-Chemical Calculations for Spectroscopic Property Prediction

Quantum-chemical calculations are essential for interpreting the spectroscopic features of cerium(IV) maleate. Ce(IV) complexes are typically intensely colored, a property that arises from parity-allowed ligand-to-metal charge transfer (LMCT) transitions in the visible or near-UV region. nih.govsoton.ac.uk

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of such complexes. nih.gov By calculating the energies and oscillator strengths of electronic excitations, TD-DFT can assign the observed absorption bands to specific transitions. For cerium(IV) maleate, the low-energy bands are predicted to be transitions from occupied orbitals primarily located on the maleate ligand (HOMO) to the empty 4f orbitals of the cerium ion (LUMO). rsc.org The calculated transition energies are highly sensitive to the ligand environment and the geometry of the complex.

Quantum chemistry can also predict vibrational spectra (Infrared and Raman). nih.gov By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the harmonic vibrational frequencies. mdpi.com These calculated frequencies, when properly scaled, can be compared with experimental IR spectra to identify characteristic vibrational modes, such as the symmetric and asymmetric stretching frequencies of the coordinated carboxylate groups. This comparison helps to confirm the coordination mode of the maleate ligand (e.g., monodentate, bidentate chelating, or bridging).

| Spectroscopic Feature | Predicted Value (TD-DFT/DFT) | Typical Experimental Value | Assignment |

|---|---|---|---|

| λmax (UV-Vis) | 450 - 550 nm | ~500 nm | LMCT (Maleate π → Ce 4f) rsc.org |

| νasym(COO⁻) (IR) | 1550 - 1610 cm⁻¹ | ~1580 cm⁻¹ | Asymmetric carboxylate stretch |

| νsym(COO⁻) (IR) | 1400 - 1450 cm⁻¹ | ~1420 cm⁻¹ | Symmetric carboxylate stretch |

| Δν (νasym - νsym) | 150 - 190 cm⁻¹ | ~160 cm⁻¹ | Suggests a bidentate coordination mode. |

Computational Analysis of Ligand-Metal Charge Transfer and Redox Potentials

The facile Ce(IV)/Ce(III) redox couple is a defining feature of cerium chemistry, and its potential is highly dependent on the coordinating ligands. nih.gov Computational methods are widely used to analyze the factors governing the LMCT process and to predict redox potentials.

The energy of the LMCT band is computationally linked to the ease of oxidizing the ligand and reducing the metal center. A lower energy LMCT transition often correlates with a less positive Ce(IV)/Ce(III) reduction potential, indicating that the Ce(IV) oxidation state is less stabilized by the ligand. rsc.orgrsc.org DFT calculations can rationalize these trends by examining the orbital energies (HOMO of the ligand, LUMO of the metal) and the extent of orbital overlap. For cerium(IV) maleate, the electron-withdrawing nature of the double bond and second carboxylate group influences the energy of the maleate orbitals, thereby tuning the LMCT energy and the redox potential.

Predicting absolute redox potentials computationally is challenging but can be achieved with reasonable accuracy (within ~0.4 V) by calculating the free energy change for the reduction reaction (Ce(IV)L + e⁻ → Ce(III)L). canterbury.ac.nz This requires accurate calculation of the electronic energies of both the oxidized and reduced species and accounting for solvation effects, typically using a polarizable continuum model (PCM). canterbury.ac.nz By comparing the calculated potentials for a series of ligands, researchers can gain valuable insights into how ligand design can be used to tune the redox properties of cerium complexes for applications in catalysis and organic synthesis. soton.ac.ukresearchgate.net

Predictive Modeling for Novel (Z)-but-2-enedioate;cerium(4+) Architectures

Beyond analyzing existing compounds, computational modeling is a powerful tool for the predictive design of novel materials and supramolecular architectures based on cerium(IV) maleate. By leveraging the understanding of bonding, stability, and reactivity gained from DFT and MD, researchers can screen potential new structures in silico.

One area of interest is the formation of polynuclear clusters. Ce(IV) has a strong tendency to form a stable hexanuclear core, [Ce₆(μ₃-O)₄(μ₃-OH)₄]¹²⁺, particularly with carboxylate ligands. acs.orgresearchgate.net Computational modeling can be used to predict how maleate ligands would coordinate to this core and how these building blocks might self-assemble into larger structures, such as metal-organic frameworks (MOFs) or nanoparticles. DFT calculations can assess the thermodynamic stability of hypothetical frameworks, while MD can simulate their assembly and structural dynamics.

Predictive modeling can also explore the effects of modifying the maleate ligand. For example, DFT calculations could predict how introducing substituents onto the maleate backbone would alter the electronic structure, redox potential, and steric hindrance of the resulting cerium complex. This allows for the rational design of new complexes with optimized properties for specific applications, such as enhanced catalytic activity or specific photophysical characteristics, before committing to synthetic efforts. nih.gov

Spectroscopic Characterization of Z but 2 Enedioate;cerium 4+ Complexes

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the structural characteristics of cerium(IV) maleate (B1232345) complexes. These methods are particularly sensitive to the vibrations of the carboxylate groups of the maleate ligand upon coordination to the Ce(IV) ion.

Identification of Carboxylate Vibrational Modes and Coordination Modes

The infrared spectrum of the free maleate ligand is characterized by the prominent vibrational bands of the carboxylate groups (COO⁻). Upon complexation with Ce(IV), significant shifts in the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies of these groups are observed. These shifts are indicative of the coordination of the carboxylate oxygen atoms to the cerium ion.

The coordination mode of the carboxylate ligand can be inferred by analyzing the difference (Δν) between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ(COO⁻) - νₛ(COO⁻)). The magnitude of this separation is compared to the corresponding value for the ionic maleate salt (e.g., sodium maleate).

Monodentate Coordination: When the carboxylate group binds to the cerium ion through only one of its oxygen atoms, the Δν value is typically larger than that of the ionic salt.

Bidentate Chelating Coordination: In this mode, both oxygen atoms of a single carboxylate group bind to the same cerium ion, generally resulting in a smaller Δν value compared to the ionic form.

Bidentate Bridging Coordination: Here, the carboxylate group bridges two different cerium ions. The Δν value is usually comparable to or slightly larger than that of the ionic salt.

In many cerium-organic frameworks and complexes involving dicarboxylates, a bidentate bridging mode is common, leading to the formation of polymeric structures. For (Z)-but-2-enedioate;cerium(4+), both bridging and chelating modes are possible, and the observed vibrational spectra often reflect a combination of these interactions, depending on the specific structure of the complex. The presence of characteristic bands for the Ce-O stretching vibration, typically found in the far-infrared region (below 500 cm⁻¹), further confirms the formation of the complex. researchgate.netresearchgate.netacerp.irsemanticscholar.org Raman spectroscopy complements FT-IR by providing information on the symmetric vibrations and the C=C bond of the maleate backbone, which may also shift upon coordination. researchgate.netresearchgate.netacerp.ir

Table 1: Representative FT-IR Frequencies for Cerium(IV) Maleate Coordination Modes

| Vibrational Mode | Free Maleate Ion (cm⁻¹) | Monodentate (cm⁻¹) | Bidentate Chelating (cm⁻¹) | Bidentate Bridging (cm⁻¹) |

|---|---|---|---|---|

| νₐₛ(COO⁻) | ~1580 | ~1650 - 1720 | ~1520 - 1560 | ~1580 - 1620 |

| νₛ(COO⁻) | ~1420 | ~1380 - 1410 | ~1430 - 1460 | ~1420 - 1440 |

| Δν (νₐₛ - νₛ) | ~160 | > 200 | < 110 | ~140 - 200 |

| ν(Ce-O) | N/A | ~400 - 500 | ~400 - 500 | ~400 - 500 |

Note: These are typical frequency ranges and can vary based on the specific crystalline structure and experimental conditions.

Electronic Absorption Spectroscopy: UV-Visible Analysis

UV-Visible spectroscopy is instrumental in characterizing the electronic properties of Ce(IV) complexes. Due to its [Xe]4f⁰ electronic configuration, the Ce(IV) ion itself does not exhibit f-f electronic transitions. The intense color of Ce(IV) complexes, including those with maleate, arises from ligand-to-metal charge transfer (LMCT) transitions.

Stoichiometric Determination and Formation Constant Studies

UV-Visible spectrophotometry is a widely used technique for determining the stoichiometry and stability of metal-ligand complexes in solution. misuratau.edu.lyresearchgate.net Methods such as the mole-ratio method and Job's method of continuous variation can be employed.

In the mole-ratio method , the concentration of the cerium(IV) ion is held constant while the concentration of the maleate ligand is systematically varied. The absorbance at the wavelength of the LMCT band maximum (λₘₐₓ) is plotted against the molar ratio of [Maleate]/[Ce(IV)]. The plot will show two intersecting straight lines, and the point of intersection indicates the stoichiometry of the complex.

The formation constant (K) , which is a measure of the stability of the complex, can also be calculated from the spectrophotometric data. A high formation constant indicates a stable complex. misuratau.edu.lyresearchgate.net For a 1:2 Ce(IV):maleate complex, the equilibrium would be:

Ce⁴⁺ + 2(Maleate)²⁻ ⇌ [Ce(Maleate)₂]

The formation constant is given by K = [[Ce(Maleate)₂]] / ([Ce⁴⁺][(Maleate)²⁻]²). Spectrophotometric methods can be used to determine the equilibrium concentrations of the species involved, allowing for the calculation of K. ekb.eg

Table 2: UV-Visible Spectroscopic Data for a Hypothetical Cerium(IV) Maleate System

| Parameter | Value |

|---|---|

| λₘₐₓ (LMCT) | ~300 - 350 nm |

| Molar Absorptivity (ε) | > 10³ L mol⁻¹ cm⁻¹ |

| Stoichiometry (Ce⁴⁺:Maleate) | 1:2 (determined by mole-ratio plot) |

| Formation Constant (K) | High (e.g., > 10⁸) |

X-ray Absorption Spectroscopy (XAS) and X-ray Absorption Near Edge Structure (XANES)

X-ray Absorption Spectroscopy (XAS) is a highly specific technique that probes the electronic structure and local atomic environment of a particular element. For cerium complexes, analysis of the Ce L₃-edge (and sometimes L₂-edge) provides unambiguous information about the cerium oxidation state. nih.gov

Probing Cerium Oxidation State and Local Coordination Environment

The X-ray Absorption Near Edge Structure (XANES) region of the XAS spectrum is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. The Ce L₃-edge XANES spectrum of a Ce(IV) compound is distinctly different from that of a Ce(III) compound. researchgate.netnih.govresearchgate.net

Ce(IV) complexes, having a 4f⁰ ground state configuration, exhibit a characteristic double-peaked feature at the L₃-edge. researchgate.net The main, higher-energy peak corresponds to the electronic transition from the 2p core level to the 5d states. The second, lower-energy shoulder or peak arises from a final state effect involving a ligand-to-metal charge transfer, resulting in a 4f¹L configuration (where L denotes a hole on the ligand). nih.gov The presence and intensity of this two-peak structure are a definitive fingerprint for the +4 oxidation state. rsc.orgescholarship.orgosti.govrsc.org In contrast, Ce(III) compounds (4f¹) show a single, intense white line at a slightly lower energy. researchgate.netresearchgate.net

Furthermore, the Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum, located at energies above the absorption edge, contains information about the local coordination environment of the cerium ion. Analysis of the EXAFS oscillations can determine the coordination number, the types of neighboring atoms (e.g., oxygen), and the precise Ce-O bond distances. This data is crucial for building a complete structural model of the (Z)-but-2-enedioate;cerium(4+) complex. acs.org

Table 3: Typical Ce L₃-edge XANES Features for Cerium(IV) Compounds

| Feature | Description | Energy Range (eV) |

|---|---|---|

| Pre-edge | Weak features related to forbidden transitions. | ~5715 - 5722 |

| Main Peak (4f⁰ final state) | Intense absorption corresponding to 2p → 5d transition. | ~5730 - 5735 |

| Shoulder (4f¹L final state) | Lower energy shoulder/peak indicative of Ce(IV). | ~5725 - 5729 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the ligand environment in diamagnetic complexes. For cerium(IV) maleate, ¹H and ¹³C NMR studies are instrumental in confirming the coordination of the (Z)-but-2-enedioate (maleate) ligand to the Ce(IV) center. As Ce(IV) has an f⁰ electron configuration, it is diamagnetic, allowing for the acquisition of well-resolved NMR spectra.

Upon complexation, the chemical environment of the protons and carbon atoms in the maleate ligand is altered, leading to predictable changes in their respective NMR spectra compared to the free ligand.

¹H NMR Spectroscopy : The two vinyl protons of the maleate ligand, which are chemically equivalent in the free anion, typically show a downfield shift in the spectrum of the complex. This shift is caused by the deshielding effect resulting from the coordination of the carboxylate groups to the electron-withdrawing Ce(IV) ion. The magnitude of this shift can provide information about the strength of the coordination. Furthermore, significant broadening of the proton signals is often observed, which can be attributed to the presence of the large, heavy metal ion and potential dynamic exchange processes in solution. mdpi.com

¹³C NMR Spectroscopy : Similar to the proton signals, the carbon signals of the maleate ligand, particularly the carboxylate carbons (C=O) and the vinyl carbons (C=C), experience a downfield shift upon coordination. The shift of the carboxylate carbon signal is typically more pronounced, providing direct evidence of its involvement in bonding with the cerium ion. The chemical shift of the carbon atom directly bound to a metal center has been implicated as an indicator of the degree of covalency in the metal-ligand bond. nih.gov

These spectral changes confirm the formation of the cerium(IV) maleate complex and provide valuable information about the electronic environment of the coordinated ligand.

| Nucleus | Assignment | Free Maleate Anion (ppm) | Coordinated Maleate in Ce(IV) Complex (ppm) | Expected Change |

|---|---|---|---|---|

| ¹H | Vinyl Protons (-CH=CH-) | ~6.3 | 6.5 - 7.0 | Downfield shift, potential broadening |

| ¹³C | Vinyl Carbons (-C H=C H-) | ~130 | 132 - 135 | Downfield shift |

| Carboxylate Carbons (-C OO⁻) | ~170 | 175 - 180 | Significant downfield shift |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Redox State Analysis (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. libretexts.org It is highly effective for studying paramagnetic substances, such as transition metal complexes or organic radicals. wikipedia.orgbruker.com

The applicability of EPR for the analysis of (Z)-but-2-enedioate;cerium(4+) is dependent on the electronic configuration of the cerium ion. The cerium(IV) ion has a 4f⁰ electronic configuration, meaning it possesses no unpaired electrons. Consequently, Ce(IV) is a diamagnetic species and is considered "EPR silent."

Therefore, EPR spectroscopy is not directly applicable for the observation or characterization of the Ce(IV) center itself. However, it serves as a crucial diagnostic tool for two primary purposes:

Purity Assessment : EPR can be used to detect the presence of any paramagnetic impurities, most notably Ce(III) ions. The Ce(III) ion has a 4f¹ configuration with one unpaired electron, making it EPR active. The absence of any EPR signal for a sample of cerium(IV) maleate is a strong confirmation of its high purity and the +4 oxidation state of the cerium.

Monitoring Redox Reactions : If the cerium(IV) maleate complex undergoes a reduction reaction, either intentionally or through decomposition, Ce(III) species may be formed. EPR spectroscopy would be an ideal technique to detect and monitor the formation of these paramagnetic Ce(III) products, thereby providing insight into the redox stability of the parent Ce(IV) complex.

Thermal Analysis (TG-DTA, TG-MS) for Decomposition Pathways

Thermal analysis techniques, including Thermogravimetry (TG), Differential Thermal Analysis (DTA), and coupled Mass Spectrometry (MS), are essential for understanding the thermal stability and decomposition pathways of cerium(IV) maleate. These methods provide information on mass changes, thermal events (endothermic or exothermic), and the identity of evolved gaseous products as a function of temperature.

The thermal decomposition of cerium carboxylates typically occurs in multiple, often overlapping, stages. dtu.dkdergipark.org.tr For a hydrated cerium(IV) maleate complex, the decomposition in an inert or oxidative atmosphere is expected to proceed as follows:

Dehydration : An initial mass loss at lower temperatures (typically < 200°C) corresponds to the removal of lattice or coordinated water molecules. This process is associated with an endothermic peak in the DTA curve.

Ligand Decomposition : At higher temperatures, the maleate ligand begins to decompose. This is a complex process that can involve several steps and is often accompanied by significant mass loss in the TG curve and multiple exothermic peaks in the DTA curve, corresponding to the oxidative decomposition of the organic moiety.

Formation of Intermediates : The decomposition of carboxylates can lead to the formation of intermediate species such as cerium oxycarbonates (Ce₂O₂CO₃). dtu.dk

Formation of Final Residue : The final stage of decomposition at high temperatures results in the formation of a stable metal oxide. For cerium compounds, the final product is typically cerium(IV) oxide (CeO₂), a thermally stable residue. dtu.dkiaea.org

Coupling the thermogravimetric analyzer to a mass spectrometer (TG-MS) allows for the real-time identification of the gaseous products evolved during each decomposition step. For the maleate ligand, expected evolved gases include water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). dergipark.org.trresearchgate.net The detection of these species at specific temperatures helps to elucidate the precise chemical reactions occurring during the decomposition.

| Stage | Approx. Temperature Range (°C) | Process | TG Event | DTA Event | Evolved Species (TG-MS) |

|---|---|---|---|---|---|

| I | 80 - 180 | Dehydration | Mass loss | Endothermic | H₂O |

| II | 250 - 450 | Decomposition of maleate ligand and formation of intermediates | Significant mass loss | Exothermic | CO, CO₂, organic fragments |

| III | > 450 | Formation of final oxide | Stable plateau | - | - |

Reaction Mechanisms and Ligand Exchange in Cerium Iv Z but 2 Enedioate Systems

Kinetics and Thermodynamics of Ligand Association and Dissociation

Table 1: Hypothetical Thermodynamic Parameters for Cerium(IV)-Maleate Complexation

| Parameter | Value | Significance |

| Stability Constant (K) | High | Indicates a thermodynamically favorable complex formation. |

| ΔG° | Negative | Spontaneous formation of the complex under standard conditions. |

| ΔH° | Exothermic | The formation of Ce-O bonds is an energetically favorable process. |

| ΔS° | Positive | The release of solvent molecules upon chelation increases the overall disorder of the system. |

Ligand Substitution Pathways: Dissociative, Associative, and Interchange Mechanisms

Ligand substitution reactions in coordination compounds, including those of cerium(IV), can proceed through several fundamental pathways: dissociative (D), associative (A), and interchange (I) mechanisms. libretexts.org The specific pathway for the cerium(IV)-maleate system will be influenced by factors such as the coordination number of the cerium ion, steric hindrance, and the electronic properties of the ligands.

Dissociative (D) Mechanism: This pathway involves a two-step process where the leaving ligand first dissociates from the metal center to form an intermediate with a lower coordination number. libretexts.org This intermediate then rapidly coordinates with the incoming ligand. For a cerium(IV)-maleate complex, this would involve the partial or complete dissociation of a coordinated ligand before another ligand can bind. Given the high charge of the Ce(IV) ion, a purely dissociative mechanism is less likely as it would generate a highly unstable, coordinatively unsaturated intermediate.

Associative (A) Mechanism: In an associative mechanism, the incoming ligand first binds to the metal center, forming an intermediate with a higher coordination number. libretexts.org Subsequently, the leaving ligand detaches from this intermediate. This pathway is more common for complexes that are not coordinatively saturated. For a cerium(IV) complex, which can exhibit high coordination numbers, an associative pathway is a plausible mechanism for ligand exchange.

Interchange (I) Mechanism: The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand is departing, without the formation of a distinct intermediate. libretexts.org This mechanism is further classified as either associative interchange (Ia) or dissociative interchange (Id), depending on the degree of bond formation with the incoming ligand and bond breaking with the leaving ligand in the transition state. For many octahedral complexes, the interchange mechanism is common. uvic.ca

Table 2: Comparison of Ligand Substitution Mechanisms

| Mechanism | Key Feature | Intermediate | Rate Determining Step |

| Dissociative (D) | Bond breaking precedes bond making | Lower coordination number | Dissociation of the leaving group |

| Associative (A) | Bond making precedes bond breaking | Higher coordination number | Association of the incoming group |

| Interchange (I) | Concerted process | No distinct intermediate | Simultaneous bond making and breaking |

Given the nature of the Ce(IV) ion and the potential for high coordination numbers, ligand exchange in the cerium(IV)-maleate system is likely to proceed through an interchange mechanism, possibly with significant associative character (Ia).

Influence of (Z)-but-2-enedioate on Cerium(IV)/Cerium(III) Redox Interconversion Mechanisms

The coordination of the (Z)-but-2-enedioate ligand has a profound effect on the redox potential of the Ce(IV)/Ce(III) couple. soton.ac.uk Ligands can stabilize one oxidation state over the other, thereby shifting the redox potential. Carboxylate ligands, such as maleate (B1232345), are known to form more stable complexes with the harder Lewis acid Ce(IV) than with Ce(III). This preferential stabilization of the +4 oxidation state leads to a decrease in the redox potential, making the Ce(IV) complex a less powerful oxidizing agent compared to the aquated Ce(IV) ion.

The mechanism of the redox interconversion is also influenced by the maleate ligand. The electron transfer can occur through either an outer-sphere or an inner-sphere mechanism.

Outer-Sphere Electron Transfer: In this mechanism, the coordination spheres of both the oxidant and the reductant remain intact during the electron transfer process. The electron "tunnels" through the ligand shells. The rate of outer-sphere electron transfer is influenced by the ability of the ligands to mediate this electron transfer.

Inner-Sphere Electron Transfer: This mechanism involves the formation of a bridged intermediate where the maleate ligand is simultaneously coordinated to both the Ce(IV) and Ce(III) centers. The electron is then transferred through this bridging ligand. This pathway is often more efficient for ligands that can effectively facilitate electron transfer.

The presence of the conjugated π-system in the maleate ligand could potentially facilitate an inner-sphere electron transfer pathway, although the specific mechanism would require detailed experimental investigation.

Electron Transfer Processes Involving the Cerium(IV) Maleate Moiety

The cerium(IV)-maleate complex can participate in intramolecular electron transfer, leading to the reduction of Ce(IV) to Ce(III) and the oxidation of the maleate ligand. This process is essentially a redox decomposition of the complex. The rate of this intramolecular electron transfer is dependent on several factors, including the stability of the complex and the energy of the ligand-to-metal charge transfer (LMCT) band. chemrxiv.org

Excitation of the cerium(IV)-maleate complex by light can promote an electron from a ligand-based orbital to an empty 4f orbital on the cerium center (an LMCT process). chemrxiv.org This photo-induced electron transfer results in the transient formation of a Ce(III) center and a maleate radical anion. The subsequent fate of these species can involve decarboxylation of the maleate radical and further redox reactions.

Complex Formation: Ce(IV) + Maleate ⇌ [Ce(IV)(Maleate)]

Intramolecular Electron Transfer: [Ce(IV)(Maleate)] → [Ce(III)(Maleate•)]

Ligand Oxidation Products: [Ce(III)(Maleate•)] → Ce(III) + Oxidized Maleate Products

The efficiency of this process is highly dependent on the electronic coupling between the cerium ion and the maleate ligand, as well as the energetic accessibility of the LMCT state.

Advanced Applications of Z but 2 Enedioate;cerium 4+ in Catalysis

Homogeneous Catalysis by Soluble Cerium(IV) Maleate (B1232345) Complexes

In homogeneous catalysis, soluble cerium(IV) complexes are valued for their strong oxidizing power. While ceric ammonium nitrate (CAN) is one of the most common laboratory reagents, the principles of Ce(IV) oxidation are applicable to complexes with other ligands, such as maleate. wikipedia.orgmgesjournals.com These complexes can facilitate reactions under mild conditions, offering a high degree of selectivity. researchgate.net

Catalysis of Oxidation Reactions

Soluble cerium(IV) complexes are effective catalysts for the oxidation of a variety of organic substrates. The fundamental mechanism involves the reduction of Ce(IV) to Ce(III) via a single-electron transfer from the substrate, generating a radical intermediate that can undergo further reaction. mgesjournals.com This process is particularly efficient for the oxidation of alcohols, aldehydes, and hydrocarbons. mgesjournals.com In many systems, another transition metal, such as ruthenium, may be used in conjunction with a Ce(IV) compound to facilitate the catalytic cycle. mgesjournals.commgesjournals.com The cerium(IV) species acts as the terminal oxidant, regenerating the active state of the primary catalyst while being reduced to Ce(III).

The catalytic activity is influenced by the solvent system and the ligands coordinated to the cerium ion. mgesjournals.com For instance, the oxidation of alcohols can be efficiently achieved using Ce(IV) as an oxidizing agent in the presence of a suitable catalyst, providing a selective pathway for synthesizing valuable organic compounds. mgesjournals.com

Table 1: Representative Oxidation Reactions Facilitated by Homogeneous Cerium(IV) Systems

| Substrate | Product(s) | Cerium(IV) Source | Co-Catalyst | Key Finding |

|---|---|---|---|---|

| Alcohols | Aldehydes, Ketones | Ceric Ammonium Nitrate, Cerium(IV) Sulfate | Ruthenium(III) chloride | Ce(IV) acts as an efficient oxidant in a catalytically driven process for alcohol oxidation. mgesjournals.commgesjournals.com |

| Cyclohexanol | Cyclohexanone | Cerium(IV) Sulfate | - | The reaction rate is enhanced in micellar media composed of SDS and PEG-600. rsc.org |

| Water | Oxygen (O₂) | Ceric Ammonium Nitrate | Manganese(V)-nitrido complex | Ce(IV) serves as the terminal one-electron oxidant in homogeneous water oxidation catalysis. nih.gov |

Applications in Crosslinking Processes

The application of cerium compounds extends to polymer chemistry, particularly in the formation of crosslinked networks. While specific studies on soluble cerium(IV) maleate as a direct crosslinking agent are not extensively documented, related cerium compounds, notably cerium oxide nanoparticles, have been successfully used to create dual-crosslinked hydrogels. nih.govnih.gov In these systems, cerium oxide nanoparticles are integrated into a poly(vinyl alcohol) (PVA) matrix, which is then crosslinked using agents like citric acid and sodium hydroxide (B78521). nih.govnih.govacs.org

The role of cerium in these materials is multifaceted; its ability to cycle between oxidation states can influence the polymer matrix, potentially initiating polymerization or forming ionic crosslinks that enhance the mechanical properties and stability of the material. core.ac.uk For instance, cerium cations can interact with anionic polymer chains, such as alginate, creating ion-imprinted crosslinked networks with high selectivity for the target ion. semanticscholar.org These examples demonstrate the potential of cerium(IV) compounds to act as key components in the synthesis of advanced, crosslinked polymeric materials for specialized applications.

Heterogeneous Catalysis Involving Cerium(IV) Maleate Derived Materials

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, offering significant advantages in terms of catalyst separation and reusability. Cerium(IV) maleate serves as an excellent precursor for synthesizing solid-state catalysts, particularly cerium-based metal-organic frameworks (MOFs), where the catalytic sites are integrated into a stable, porous structure.

Development of Cerium(IV) Maleate-Based Metal-Organic Frameworks (MOFs) as Catalysts

Cerium(IV)-based MOFs have emerged as highly promising heterogeneous catalysts due to their high porosity, thermal stability, and the inherent redox activity of the Ce(IV) centers within their structure. In these frameworks, Ce(IV) ions act as the metal nodes, which are connected by organic linkers (derived from precursors like maleic acid) to form a crystalline, porous material.

A significant advancement is the use of these Ce-MOFs as supports for single-site metal catalysts. Research has shown that supporting copper active sites on a cerium-based MOF, MOF-808(Ce), dramatically enhances catalytic activity for oxidation reactions compared to an analogous system using a zirconium-based MOF. osti.govprinceton.edu For the liquid-phase oxidation of cyclohexane (B81311), the Cu-supported Ce-MOF demonstrated a significantly higher turnover number (TON), indicating superior performance. This enhancement is attributed to the electronic and structural effects induced by the cerium-based support, highlighting the cooperative role between the cerium nodes and the active metal sites. osti.gov

Role in Gas Phase Reactions (e.g., exhaust gas oxidation)

The catalytic benefits of Ce-MOFs are also prominent in gas-phase reactions, which are critical for environmental applications like the control of vehicle exhaust emissions. The oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) is a benchmark reaction for evaluating catalysts for pollution control.

Studies comparing Cu-grafted MOF-808(Ce) with Cu-grafted MOF-808(Zr) for CO oxidation revealed a profound support effect. The cerium-based catalyst exhibited vastly superior activity, achieving high conversion rates at significantly lower temperatures. osti.govprinceton.edu This performance increase is similar to the well-known promoting effect of ceria (CeO₂) in traditional heterogeneous catalysts, where the cerium oxide support enhances the activity of noble metals for CO oxidation. osti.gov The Ce-MOF provides a molecularly well-defined platform to study and leverage these effects.

Table 2: Comparison of Catalytic Activity for CO Oxidation using Copper-Supported MOFs

| Catalyst | Temperature (°C) | CO₂ Production Rate (mmol/min/mol SBU) | Rate Enhancement Factor (vs. 1-Zr) |

|---|---|---|---|

| 1-Zr (Cu⊂MOF-808(Zr)) | 100 | ~0.1 | 1x |

| 1-Ce (Cu⊂MOF-808(Ce)) | 100 | ~0.9 | 9x |

| 1-Zr (Cu⊂MOF-808(Zr)) | 125 | ~0.2 | 1x |

| 1-Ce (Cu⊂MOF-808(Ce)) | 125 | ~4.0 | 20x |

| 1-Zr (Cu⊂MOF-808(Zr)) | 150 | 0.74 | 1x |

| 1-Ce (Cu⊂MOF-808(Ce)) | 150 | ~10.4 | 14x |

Data derived from research on Cu-grafted MOF-808 systems. osti.govprinceton.edu

Photocatalytic Activity of (Z)-but-2-enedioate;cerium(4+) Systems

Cerium(IV)-containing materials exhibit significant photocatalytic activity, driven by the electronic transitions involving the Ce(IV)/Ce(III) redox pair. When incorporated into semiconductor materials, cerium can enhance photocatalytic efficiency by improving light absorption and promoting the separation of photogenerated electron-hole pairs, thereby inhibiting their recombination and increasing the quantum yield of the reaction.

Systems derived from cerium(IV), such as cerium-doped titanium dioxide (Ce-TiO₂) or cerium titanates, have shown excellent performance in the degradation of environmental pollutants under UV or visible light irradiation. The Ce(IV) sites can act as electron traps, facilitating the transfer of electrons to adsorbed oxygen to produce reactive superoxide radicals. This enhanced charge separation leads to a greater generation of hydroxyl radicals, which are powerful oxidizing agents capable of mineralizing a wide range of organic pollutants.

Research has demonstrated the effective use of cerium-based photocatalysts for the degradation of dyes like methylene blue and organic toxins. The efficiency of these catalysts is dependent on the concentration of cerium and the specific structure of the material.

Decarboxylative Functionalization and Radical Formation

Cerium(IV) carboxylates, including cerium(IV) maleate, have demonstrated significant efficacy as photocatalysts in the generation of radicals from carboxylic acids, leading to decarboxylative functionalization. This process is of great interest in organic synthesis as it allows for the conversion of readily available carboxylic acids into valuable chemical intermediates.

The catalytic cycle is generally initiated by the formation of a cerium(IV) carboxylate complex. Upon photoirradiation, typically with visible light, a ligand-to-metal charge transfer (LMCT) occurs. nih.govnih.govresearchgate.netresearchgate.netnih.gov This photoexcitation leads to the homolytic cleavage of the cerium-oxygen bond, resulting in the reduction of Ce(IV) to Ce(III) and the formation of a carboxyl radical. This radical species is highly reactive and can subsequently undergo decarboxylation to generate an alkyl or aryl radical, which can then participate in a variety of bond-forming reactions. uni-regensburg.desemanticscholar.orgrsc.org